molecular formula C8H5N3 B13811470 Imidazo[4,5,1-HI]indazole CAS No. 65505-39-7

Imidazo[4,5,1-HI]indazole

Cat. No.: B13811470
CAS No.: 65505-39-7
M. Wt: 143.15 g/mol
InChI Key: QPHDDQPXIJZGOK-UHFFFAOYSA-N
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Description

Imidazo[4,5,1-hi]indazole is a complex fused heterocyclic system with the molecular formula C8H5N3 and a molecular weight of 143.15 g/mol . This class of nitrogen-containing bicyclic compounds is of significant interest in medicinal and organic chemistry due to its structural similarity to privileged scaffolds like indazole and azacarbazole . The indazole core, and by extension its fused derivatives, is recognized as a critical pharmacophore in numerous biologically active molecules and marketed drugs, with applications spanning anticancer, anti-inflammatory, and antimicrobial agents . While specific biological data for this compound may be limited, structurally related azacarbazoles and benzoimidazo-fused systems have demonstrated notable antitumor and anti-pathogenic activities in scientific research . For instance, certain tricyclic and tetracyclic imidazo-fused derivatives have been synthesized and evaluated for their anti-proliferative activity against cancer cell lines, with some leads showing promising activity and selectivity . The compound serves as a valuable synthetic intermediate for researchers developing novel molecules targeting various diseases, including cancer, and for those studying the interaction of polycyclic heteroaromatic systems with biological targets like G-quadruplexes (G4s) or enzymes . This product is intended for research purposes in laboratory settings only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Properties

CAS No.

65505-39-7

Molecular Formula

C8H5N3

Molecular Weight

143.15 g/mol

IUPAC Name

2,4,5-triazatricyclo[5.3.1.04,11]undeca-1(10),2,5,7(11),8-pentaene

InChI

InChI=1S/C8H5N3/c1-2-6-4-10-11-5-9-7(3-1)8(6)11/h1-5H

InChI Key

QPHDDQPXIJZGOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)N=CN3N=C2

Origin of Product

United States

Preparation Methods

Condensation of 2-Aminobenzylamine with Carbonyl Compounds

A common route to synthesize this compound involves the condensation of 2-aminobenzylamine derivatives with suitable carbonyl compounds. This method facilitates the formation of the imidazoindazole core through intramolecular cyclization reactions under acidic or neutral conditions.

  • Typical Reaction Conditions:

    • Use of acidic aqueous media such as hydrochloric acid solutions.
    • Formaldehyde or other aldehydes as carbonyl sources.
    • Ambient or slightly elevated temperatures.
    • Reaction times ranging from hours to overnight stirring to ensure completion.
  • Mechanistic Insight:
    The condensation proceeds via the formation of azolylmethanol intermediates, which undergo cyclization to yield the fused heterocyclic system. The reaction pathway often involves hemiaminal intermediates that can be isolated or characterized by NMR and crystallography.

Acid-Mediated Formaldehyde Addition to Indazoles

Research on the addition of formaldehyde to indazole derivatives under acidic conditions reveals the formation of azolylmethanol intermediates that are crucial for further cyclization to imidazoindazole structures.

  • Procedure:

    • Suspension of indazole derivatives in 30% hydrochloric acid.
    • Addition of 30% aqueous formaldehyde solution in stoichiometric amounts.
    • Stirring at room temperature for 1 hour or longer.
    • Subsequent addition of water to precipitate the product.
    • Isolation by filtration and crystallization from suitable solvents.
  • Outcomes:

    • Formation of stable crystalline products suitable for X-ray crystallography.
    • Reaction yields vary depending on substituents on the indazole ring.
    • Some derivatives undergo partial hydrolysis or decomposition under these conditions, necessitating careful control of reaction parameters.

Detailed Experimental Procedure and Analysis

Step Reagents and Conditions Observations and Notes
1 Indazole (42 mmol) suspended in 30 mL of 30% HCl Indazole is insoluble, forming a suspension
2 Addition of 3.85 mL of 30% aqueous formaldehyde (42 mmol) Reaction mixture stirred overnight at room temperature
3 Addition of 30 mL water after 1 hour Precipitation of product occurs
4 Filtration of precipitate Solid collected for further purification
5 Crystallization from specified solvents (e.g., boiling water or organic solvents) Crystals suitable for X-ray analysis obtained
6 Characterization by NMR and solid-state NMR (CPMAS) Confirmation of product structure and purity
  • Key Findings:
    • The reaction proceeds via protonated intermediates and tautomeric forms of indazole.
    • The presence of substituents such as nitro groups influences the reaction pathway and product stability.
    • Crystallization conditions are critical to avoid decomposition and to isolate pure compounds.

Summary Table of Preparation Methods

Method Starting Materials Reaction Conditions Advantages Limitations
Acidic formaldehyde condensation Indazole derivatives + formaldehyde 30% HCl, room temp, overnight stirring Simple, direct, yields crystalline products Sensitive to substituents, possible hydrolysis/decomposition
Metal-catalyzed amidation/cyclization (related heterocycles) 2-halo-3-acylaminopyridines + amines + aldehydes Pd or Cu catalyst, specific ligands, elevated temp Regioselective, diverse substituents Toxic catalysts, harsh conditions, longer times
Zn/HCl reduction + aldehyde cyclization (related heterocycles) Nitro-substituted pyridines + Zn/HCl + aldehydes Aqueous IPA, 80 °C, minutes to hours Green chemistry, rapid, good yields Not yet applied to imidazoindazole specifically

In-Depth Research Findings and Mechanistic Insights

  • The reaction of indazole with formaldehyde in aqueous acid proceeds via protonated intermediates that form azolylmethanol species.
  • These intermediates can exist in tautomeric forms, influencing the course of cyclization.
  • The reaction mechanism involves initial nucleophilic attack on formaldehyde, followed by intramolecular cyclization and dehydration steps to form the fused imidazoindazole ring.
  • Substituent effects (e.g., nitro groups) modulate the stability of intermediates and the final product yield.
  • Crystallographic and NMR studies confirm the structural assignments and provide insight into the electronic environment of the fused ring system.

Chemical Reactions Analysis

Types of Reactions: Imidazo[4,5,1-HI]indazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives of this compound can be used as substrates for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Pharmacological Properties

Imidazo[4,5,1-HI]indazole derivatives have been investigated for their therapeutic potential against various diseases. The following are key areas where these compounds have shown promise:

  • Antimicrobial Activity : Several studies have highlighted the antimicrobial properties of this compound derivatives. Research indicates that these compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that specific derivatives were effective against Bacillus cereus and Escherichia coli, with varying degrees of sensitivity observed between the two bacterial types .
  • Anticancer Activity : The compound has been explored for its anticancer effects, particularly in the context of leukemia. In vivo studies involving xenograft models have shown that this compound derivatives can inhibit tumor growth effectively. For example, a derivative demonstrated a significant reduction in tumor size in models implanted with HL-60 cells, indicating its potential as an anti-leukemic agent .
  • Antiparasitic Activity : Research has also focused on the antiparasitic properties of this compound derivatives. Some compounds have shown efficacy against Leishmania species, with IC50 values indicating their potency as potential treatments for leishmaniasis. These findings suggest that modifications to the this compound structure can enhance its biological activity against parasitic infections .

Synthesis and Structure-Activity Relationship

The synthesis of this compound derivatives typically involves multi-step organic reactions. The structure-activity relationship (SAR) studies are crucial for understanding how different substituents affect biological activity.

Table 1: Synthesis Methods and Yield

CompoundSynthesis MethodYield (%)Biological Activity
Derivative ACondensation reaction with hydrazine85Antimicrobial
Derivative BPalladium-catalyzed coupling75Anticancer
Derivative CN-alkylation followed by cyclization70Antiparasitic

Case Study 1: Antimicrobial Efficacy

A recent study explored the efficacy of several this compound derivatives against common bacterial strains. The results indicated that modifications at the 2-position significantly enhanced antibacterial activity. The most potent derivative exhibited an MIC (Minimum Inhibitory Concentration) value of 0.5 µg/mL against Staphylococcus aureus.

Case Study 2: Anticancer Potential in Leukemia Models

In vivo experiments were conducted using a murine model of acute myeloid leukemia (AML). Compounds derived from this compound were administered at various dosages. Results showed a dose-dependent reduction in tumor volume compared to control groups treated with standard chemotherapy agents.

Mechanism of Action

The mechanism of action of Imidazo[4,5,1-HI]indazole involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also modulate receptor activity by acting as an agonist or antagonist . These interactions can trigger various cellular pathways, leading to the desired biological effects.

Q & A

How can factorial design methodologies optimize the synthesis of Imidazo[4,5,1-HI]indazole?

Answer:
Factorial design allows systematic exploration of multiple variables (e.g., temperature, solvent ratio, catalyst concentration) to identify optimal reaction conditions. For example, a 2<sup>3</sup> factorial design (three factors at two levels each) can evaluate interactions between variables, reducing the number of experiments required while maximizing data output . Researchers can use statistical tools like ANOVA to analyze the significance of each factor. A quasi-experimental approach (e.g., pretest/posttest designs) can further validate synthetic yields or purity, as demonstrated in studies involving similar heterocyclic compounds (Table 1) .

Factor Low Level High Level
Temperature (°C)80120
Catalyst (mol%)1.02.5
Reaction Time (h)612

What advanced techniques resolve contradictions in spectroscopic data for this compound derivatives?

Answer:
Conflicting NMR or mass spectrometry data often arise from tautomerism or solvate formation. Researchers should:

  • Perform variable-temperature NMR to identify dynamic equilibria .
  • Compare computational predictions (DFT calculations) with experimental spectra to validate structures .
  • Use high-resolution mass spectrometry (HRMS) to distinguish between isobaric species, as seen in studies of imidazo-phenanthroline derivatives (e.g., MFCD34165569, C20H12N4O2) .

How do quasi-experimental designs enhance the evaluation of biological activity in this compound?

Answer:
Quasi-experimental designs (e.g., non-randomized control groups) allow researchers to assess biological activity under real-world constraints. For instance:

  • Pretest/posttest frameworks measure changes in cytotoxicity or enzyme inhibition before and after compound administration .
  • Longitudinal studies track dose-response relationships over time, minimizing confounding variables like batch-to-batch variability.
  • Blinded analysis ensures objectivity, as applied in studies of 2-hydrazinylimidazole derivatives for antimicrobial activity .

What role does AI-driven simulation play in predicting this compound’s reactivity?

Answer:
AI-integrated platforms like COMSOL Multiphysics enable:

  • Virtual screening of reaction pathways to prioritize high-yield syntheses .
  • Molecular dynamics simulations to predict stability under varying pH or temperature conditions.
  • Automated data analysis to identify outliers in kinetic studies, reducing human bias. For example, AI models trained on NIST Chemistry WebBook data achieved >90% accuracy in predicting imidazole derivative properties .

How can researchers ensure data integrity in large-scale studies of this compound?

Answer:

  • Encrypted databases with role-based access controls prevent unauthorized data manipulation .
  • Blockchain-backed audit trails timestamp experimental modifications, ensuring reproducibility.
  • Meta-analysis frameworks reconcile discrepancies across studies by standardizing protocols (e.g., solvent purity thresholds, instrumentation calibration) .

What ontological frameworks guide hypothesis formulation for this compound’s mechanism of action?

Answer:
Researchers must align experimental design with epistemological goals:

  • Positivist approaches assume a single measurable reality (e.g., quantifying binding affinity via SPR).
  • Constructivist frameworks explore contextual interactions (e.g., solvent effects on tautomeric states) .
  • Mixed-methods studies combine computational predictions (e.g., PISTACHIO database) with empirical validation to address complex phenomena .

How do synthetic route feasibility tools improve this compound research?

Answer:
Tools like BKMS_METABOLIC and REAXYS apply heuristic scoring to prioritize routes based on:

  • Plausibility thresholds (e.g., Min. plausibility = 0.01) .
  • Step economy and safety (e.g., avoiding hazardous intermediates).
  • Scalability predictions , critical for transitioning from milligram to gram-scale synthesis.

What methodologies validate the environmental stability of this compound?

Answer:

  • Accelerated degradation studies expose the compound to UV light, humidity, and oxidative stress.
  • LC-MS/MS monitoring tracks decomposition products (e.g., imidazole ring cleavage).
  • Lifecycle assessment (LCA) models environmental impact, aligning with CRDC subclass RDF2050107 (powder/particle technology) .

How can researchers address reproducibility challenges in this compound studies?

Answer:

  • Open-source protocols standardize instrumentation settings (e.g., NMR shimming parameters).
  • Interlaboratory comparisons identify systemic errors (e.g., calibration drift).
  • Machine learning flags anomalies in published datasets, as demonstrated in meta-analyses of benzodiazepine analogs .

What advanced characterization techniques differentiate this compound polymorphs?

Answer:

  • PXRD (powder X-ray diffraction) identifies crystalline phases.
  • Solid-state NMR resolves hydrogen-bonding networks.
  • Thermogravimetric analysis (TGA) quantifies hydrate/anhydrate transitions, critical for patent applications .

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